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Compound of Interest

Compound Name: Triton X 100

Cat. No.: B7826099

For Researchers, Scientists, and Drug Development Professionals

Triton X-100 is a widely used non-ionic detergent in biochemical and molecular biology
applications, particularly for cell lysis and protein extraction. Its ability to solubilize membranes
while generally preserving protein structure and function makes it a valuable tool for a variety of
downstream applications. This document provides detailed application notes and protocols for
the effective use of Triton X-100 in cell lysis.

Mechanism of Action

Triton X-100 is a non-ionic surfactant that disrupts the lipid-lipid and lipid-protein interactions
within the cell membrane. Its chemical structure, featuring a hydrophilic polyethylene oxide
chain and a hydrophobic hydrocarbon group, allows it to integrate into the lipid bilayer,
ultimately leading to the formation of micelles and the solubilization of membrane components.
This process releases intracellular contents.[1][2] Because it is a hon-denaturing detergent,
Triton X-100 is effective at extracting proteins while maintaining their native structure and
function, which is crucial for subsequent analyses like immunoprecipitation and enzyme activity
assays.[2][3]

Application Notes: Selecting the Optimal Triton X-
100 Concentration

The ideal concentration of Triton X-100 can vary depending on the cell type, the specific protein
of interest, and the downstream application. The optimal concentration often needs to be
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determined empirically, but the following tables provide general guidelines.[1][4]

Table 1: Recommended Triton X-100 Concentrations for

Different Cell Types

Recommended Triton X-
Cell Type ) Notes
100 Concentration (% viv)

0.1% is often sulfficient for
cytoplasmic protein extraction.
Higher concentrations (up to

Mammalian Cells (adherent,
0.1% - 1.0% 1%) may be needed for

e.g., COS-7
J ) complete lysis or for

solubilizing certain membrane
proteins.[3][5]

Generally require slightly more
Mammalian Cells (suspension)  0.5% - 1.0% rigorous lysis conditions than
adherent cells.

A concentration of 1% has
Murine Macrophages (e.g., 1o% been shown to be effective for
. 0
J774.2) complete lysis of these

"superglue” cells.[6]

Often used in combination with
other lysis methods like

E. coli 0.1% - 1.0% sonication or lysozyme
treatment to break down the

bacterial cell wall.[1][7]

Table 2: Triton X-100 Concentration and Downstream
Application Compatibility
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o Recommended Triton X- ] .
Downstream Application . Considerations
100 Concentration (% viv)

Triton X-100 is compatible with
) Western blotting and helps to
Western Blotting 0.1% - 1.0% N _
reduce non-specific antibody

binding.[8]

Preserves protein-protein
o interactions, making it suitable
Immunoprecipitation (IP) 0.1% - 1.0% ) o
for co-immunoprecipitation

experiments.[9][10]

Can be used for preparing cell
lysates for ELISA, but care
Enzyme-Linked should be taken as high
0.5% - 1.0% _ _
Immunosorbent Assay (ELISA) concentrations may interfere
with antigen binding to the

plate.[3]

Can be included in binding and

wash buffers to reduce non-
0.1% - 1.0% specific binding of

contaminating proteins to the

Protein Purification (e.g.,

6xHis-tagged)

purification resin.[4]

Triton X-100 can interfere with

. L the Bradford assay. If possible,
Protein Quantification

(Bradford Assay)

<0.1% use a lower concentration or a
detergent-compatible protein

assay.[5]

Experimental Protocols

Protocol 1: General Lysis of Mammalian Cells with Triton
X-100 Lysis Buffer

This protocol is suitable for the extraction of cytoplasmic and some membrane-bound proteins
from cultured mammalian cells.
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Materials:

Phosphate-Buffered Saline (PBS), ice-cold

Triton X-100 Lysis Buffer (see recipe below)

Protease and phosphatase inhibitor cocktails

Cell scraper (for adherent cells)

Microcentrifuge

Triton X-100 Lysis Buffer Recipe (1X):

Component Final Concentration
Tris-HCI, pH 7.4 50 mM
NacCl 150 mM
Triton X-100 1% (v/v)
| EDTA| 1 mM |
Procedure:

o Cell Preparation:

o For adherent cells: Wash the cell monolayer twice with ice-cold PBS.

o For suspension cells: Pellet the cells by centrifugation and wash the pellet twice with ice-
cold PBS.

e Lysis:

o Add freshly prepared, ice-cold Triton X-100 Lysis Buffer (with protease and phosphatase
inhibitors) to the cells. Acommon volume is 100-150 pL for a well in a 6-well plate.[11]
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o For adherent cells, use a cell scraper to detach the cells and transfer the lysate to a pre-
chilled microcentrifuge tube.

o Incubate the lysate on ice for 20-30 minutes with occasional gentle vortexing to ensure
complete lysis.[11][12]

« Clarification:
o Centrifuge the lysate at 14,000 rpm for 10-15 minutes at 4°C to pellet cellular debris.[11]
e Supernatant Collection:

o Carefully transfer the supernatant, which contains the soluble protein fraction, to a new
pre-chilled tube.

o Downstream Processing:

o The protein concentration of the lysate can be determined using a detergent-compatible
assay. The lysate is now ready for downstream applications such as SDS-PAGE, Western
blotting, or immunoprecipitation.

Protocol 2: Lysis for Imnmunoprecipitation (IP)

This protocol is optimized for preserving protein-protein interactions.

Materials:

PBS, ice-cold

IP Lysis Buffer (see recipe below)

Protease and phosphatase inhibitor cocktails

Microcentrifuge

IP Lysis Buffer Recipe (1X):
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Component Final Concentration
Tris-HCI, pH 7.4 10 mM

NacCl 150 mM

EDTA 1 mM

EGTA, pH 8.0 1mM

Triton X-100 1% (v/v)

| NP-40 | 0.5% (v/v) |
Procedure:

o Follow the cell preparation and lysis steps as described in Protocol 1, using the IP Lysis
Buffer.

 Incubate the lysate on ice for 30 minutes with constant agitation.[12]
o (Optional) To further shear the DNA and reduce viscosity, sonicate the lysate on ice.[12]
» Clarify the lysate by centrifugation at high speed for 5 minutes at 4°C.[12]

e The resulting supernatant is the crude cell lysate, ready for the immunoprecipitation

procedure.

Visualizations
Experimental Workflow for Cell Lysis
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Experimental Workflow for Cell Lysis using Triton X-100
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Caption: A flowchart of the general experimental workflow for cell lysis using Triton X-100.
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Simplified EGFR Signaling Pathway
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Caption: A simplified diagram of the EGFR signaling cascade, often studied using cell lysates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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